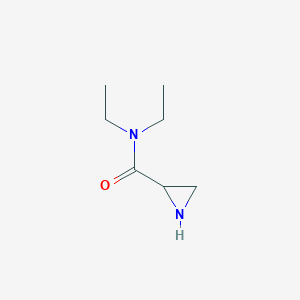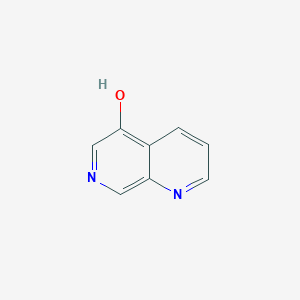
2-(sec-Butoxy)-1H-azirine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is an organic compound characterized by the presence of an azirine ring, a butoxy group, and a nitrile group. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The sec-butoxy group adds to the compound’s complexity and potential reactivity, while the nitrile group introduces additional functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a base or a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(sec-Butoxy)-1H-azirine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted azirine derivatives.
Applications De Recherche Scientifique
2-(sec-Butoxy)-1H-azirine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions with enzymes or receptors.
Industry: Used in the development of new materials with specific functionalities, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile involves its interaction with molecular targets through its reactive azirine ring and nitrile group. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(n-Butoxy)-1H-azirine-1-carbonitrile: Similar structure but with a different alkoxy group.
2-(tert-Butoxy)-1H-azirine-1-carbonitrile: Contains a tert-butoxy group instead of a sec-butoxy group.
2-(sec-Butoxy)-1H-azirine-1-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-butan-2-yloxyazirine-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)10-7-4-9(7)5-8/h4,6H,3H2,1-2H3 |
Clé InChI |
QQNDLGCMKSEZQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CN1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)

![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)



